

VX-765: A Technical Guide to Caspase-1 Inhibition

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VX-765, a selective inhibitor of caspase-1. It details its mechanism of action, the biochemical pathways it modulates, and its functional consequences in various experimental models. This guide is intended to serve as a resource for researchers in immunology, inflammation, and drug development.

Introduction: Caspase-1 and the Inflammasome

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system.[1][2] It is a central component of multi-protein complexes called inflammasomes.[3][4] Inflammasomes, such as the well-characterized NLRP3 inflammasome, assemble in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). [3][5][6]

The activation of the inflammasome complex leads to the autocatalytic cleavage of procaspase-1 into its active form.[1][7] Activated caspase-1 has two primary functions:

• Cytokine Maturation: It cleaves the precursor forms of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, biologically active forms (IL-1β and IL-18).[4][5][8]



 Pyroptosis Induction: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a highly inflammatory form of programmed cell death known as pyroptosis.[8][9][10]

Due to its central role in inflammation, dysregulation of caspase-1 activity is implicated in a range of inflammatory and autoimmune diseases, making it a critical therapeutic target.[3][11] [12]

VX-765: From Prodrug to Active Inhibitor

VX-765 (Belnacasan) is an orally bioavailable prodrug.[13][14] In vivo, it is rapidly converted by plasma and liver esterases into its active metabolite, VRT-043198.[8][15][16] This conversion is essential for its inhibitory activity.[2] VRT-043198 is a potent, selective, and competitive inhibitor of the caspase-1 subfamily of caspases.[13][15]

Caption: Conversion of VX-765 prodrug to its active form, VRT-043198.

Mechanism of Action and Signaling Pathway

The active metabolite, VRT-043198, functions by forming a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-1.[2][8] This direct inhibition blocks all downstream enzymatic activities of caspase-1.

The primary pathway modulated by VX-765 is the canonical inflammasome signaling pathway. The process, and the point of inhibition, can be summarized as follows:

- Priming (Signal 1): Immune cells are primed by stimuli like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[5][6]
- Activation (Signal 2): A second stimulus, such as extracellular ATP or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3][5][6]
- Caspase-1 Activation: Pro-caspase-1 molecules are brought into close proximity, facilitating their auto-cleavage and activation.[1][7]



- Inhibition by VRT-043198: VRT-043198 binds to the active site of caspase-1, preventing it from cleaving its substrates.
- Downstream Blockade: Consequently, the maturation and release of IL-1β and IL-18 are inhibited, and Gasdermin D is not cleaved, thereby preventing pyroptosis.[8][10][13]

Caption: VX-765 inhibits the NLRP3 inflammasome pathway at Caspase-1.

Quantitative Efficacy Data

The potency and selectivity of VX-765's active form, VRT-043198, have been characterized in various assays. Its efficacy has also been demonstrated in multiple preclinical models of inflammatory diseases.

Table 1: In Vitro Potency and Selectivity of VRT-043198

Target	Parameter	Value	Selectivity vs. Caspase-1	Reference(s)
Caspase-1	Ki	0.8 nM	-	[15]
Caspase-4	Ki	<0.6 nM	-	
Caspase-1	IC50	0.204 nM	-	[16]
Caspase-3	-	-	100- to 10,000- fold	[15]
Caspase-6	-	-	100- to 10,000- fold	[15]
Caspase-7	-	-	100- to 10,000- fold	[15]
Caspase-8	-	-	100- to 10,000- fold	[15]

| Caspase-9 | - | - | 100- to 10,000-fold |[15] |

Note: VRT-043198 also potently inhibits caspase-4.[8][15]



Table 2: Summary of In Vivo Efficacy of VX-765

Disease Model	Species	Dose & Route	Key Findings	Reference(s)
Collagen- Induced Arthritis	Mouse	100 mg/kg, i.p., twice daily	Reduced joint scores, synovitis, and bone erosion; decreased serum IL-1 β .	[12]
Traumatic Brain Injury (TBI)	Mouse	100 & 200 mg/kg	Significantly decreased IL-1β and IL-18 levels in the injured cortex.	[17]
Myocardial Infarction (I/R)	Rat	16-32 mg/kg, i.v.	Reduced infarct size and preserved ventricular function.	[18][19][20]
HIV-1 Infection	Humanized Mouse	-	Reduced viral load, total HIV-1 DNA, and CD4+ T cell depletion; lowered plasma IL-18.	[21][22]

| Gouty Arthritis | Mouse | - | Inhibited joint swelling and IL-1 β release. |[23] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assessing VX-765's function.

This protocol is adapted from methodologies used to assess inflammasome activation in vitro. [19]



Objective: To determine the effect of VX-765 on caspase-1-mediated IL-1 β release from cultured cells.

Cell Type: Primary macrophages (e.g., bone marrow-derived macrophages) or monocytic cell lines (e.g., THP-1).

Methodology:

- Cell Culture: Plate cells at an appropriate density and differentiate if necessary (e.g., PMA for THP-1 cells).
- Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS, 1 μ g/mL) for 3-4 hours to upregulate pro-IL-1 β and NLRP3 expression.
- Inhibitor Pre-treatment: Wash cells and add fresh media containing various concentrations of VX-765 (or its active form VRT-043198) or vehicle control. Incubate for 30-60 minutes.
- Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10 μM), and incubate for 1-2 hours.
- Sample Collection: Collect the cell culture supernatant.
- Quantification: Measure the concentration of mature IL-1β and IL-18 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- Data Analysis: Plot IL-1 β concentration against inhibitor concentration to determine the IC50 value.

Caption: Experimental workflow for an in vitro cytokine release assay.

This protocol is based on studies evaluating the cardioprotective effects of VX-765.[18][19]

Objective: To assess the ability of VX-765 to reduce infarct size following myocardial ischemia/reperfusion (I/R) injury in rats.

Animal Model: Male Sprague-Dawley rats.



Methodology:

- Anesthesia and Ventilation: Anesthetize the animal and maintain it on a ventilator.
- Surgical Preparation: Perform a thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.
- Drug Administration: Administer VX-765 (e.g., 16 mg/kg) or vehicle via intravenous (i.v.) injection 30-60 minutes prior to ischemia.[19][20]
- Ischemia: Induce myocardial ischemia by tightening the suture to occlude the LAD artery for a set period (e.g., 60 minutes).
- Reperfusion: Release the suture to allow blood flow to resume (reperfusion) for a defined period (e.g., 2-3 hours).
- Infarct Size Measurement: At the end of reperfusion, re-occlude the LAD and perfuse the heart with a dye (e.g., Evans blue) to delineate the area at risk (AAR).
- Tissue Processing: Excise the heart, slice the ventricles, and incubate with a stain like 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.
- Data Analysis: Image the heart slices and use software to quantify the infarct size as a percentage of the AAR.

Conclusion

VX-765 is a potent and selective prodrug inhibitor of caspase-1. Its mechanism of action is centered on the direct blockade of the catalytic activity of caspase-1, a key enzyme in the innate immune response. By preventing the maturation of IL-1β and IL-18 and inhibiting pyroptotic cell death, VX-765 demonstrates significant anti-inflammatory activity across a range of preclinical disease models. The quantitative data and established experimental protocols provide a solid foundation for further investigation into its therapeutic potential for treating caspase-1-driven inflammatory disorders.



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